An In-depth Technical Guide to the Basic Properties of (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
An In-depth Technical Guide to the Basic Properties of (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one is a saturated bicyclic lactam that has garnered interest as a versatile scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and the presence of both a secondary amine and a lactam functionality provide a unique combination of properties that are attractive for the design of novel therapeutics. This guide provides a comprehensive analysis of the core basic properties of this molecule, offering insights into its electronic structure, protonation behavior, solubility, and stability. By understanding these fundamental characteristics, researchers can better leverage this scaffold in the development of new chemical entities with tailored pharmacological profiles.
Introduction: The Structural and Medicinal Significance of the Hexahydropyrrolo[3,4-c]pyrrole Core
The hexahydropyrrolo[3,4-c]pyrrole ring system is a key structural motif found in a variety of biologically active compounds. Its compact and conformationally constrained framework makes it an ideal scaffold for presenting pharmacophoric elements in a well-defined spatial orientation, which can lead to enhanced potency and selectivity for biological targets. Derivatives of this core have been explored for their potential as, for example, inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes and as analgesic agents. The specific stereoisomer, (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one, combines the rigidity of the bicyclic system with the distinct chemical reactivity of a secondary amine and a lactam. Understanding the basicity of this molecule is paramount, as it governs its behavior in physiological environments, influences its binding to target proteins, and dictates its pharmacokinetic properties.
Physicochemical and Basic Properties
The basicity of (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one is a critical determinant of its utility in drug development. This section delves into the structural features that govern its basicity and provides a framework for its experimental characterization.
Structural Features Influencing Basicity
The molecule possesses two nitrogen atoms, one within a secondary amine and the other as part of a lactam (a cyclic amide). These two functional groups exhibit markedly different basicities.
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The Secondary Amine (N-H): The lone pair of electrons on the nitrogen of the secondary amine is localized and readily available for protonation. Alkylamines typically have pKa values for their conjugate acids in the range of 10-11, indicating they are moderately basic.[1] The bicyclic nature of the scaffold can slightly influence this basicity due to steric and electronic effects.
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The Lactam (Amide) Nitrogen: In contrast, the lone pair on the nitrogen atom of the lactam is significantly less basic. This is due to two primary factors:
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Resonance Delocalization: The lone pair on the amide nitrogen participates in resonance with the adjacent carbonyl group, delocalizing the electron density onto the oxygen atom. This resonance stabilization is lost upon protonation of the nitrogen, making it energetically unfavorable.[1][2][3]
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Inductive Effect: The electronegative oxygen atom of the carbonyl group exerts a strong electron-withdrawing inductive effect, further reducing the electron density on the nitrogen atom.[2][4]
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Consequently, amides are substantially weaker bases than amines, with the pKa of the conjugate acid of a typical amide being around zero.[2] Protonation of an amide, when it occurs, is more likely to happen on the carbonyl oxygen rather than the nitrogen.[2]
Therefore, for (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one, the secondary amine is the primary basic center and the site of protonation under physiological conditions.
Diagram: Protonation of (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
Caption: Predominant protonation equilibrium of the molecule.
Predicted Basic Properties
| Property | Predicted Value/Characteristic | Rationale |
| Primary Basic Center | Secondary Amine | The lone pair on the secondary amine nitrogen is localized and more available for protonation compared to the resonance-delocalized lone pair of the lactam nitrogen. |
| Predicted pKa (Conjugate Acid) | ~9-11 | Similar to other saturated bicyclic amines. The actual value may be influenced by the presence of the lactam and the stereochemistry of the ring fusion. |
| Aqueous Solubility | Moderately soluble | The presence of polar N-H and C=O groups capable of hydrogen bonding enhances water solubility. Solubility is expected to increase significantly at acidic pH due to the formation of the protonated, more polar ammonium salt. |
| Organic Solvent Solubility | Soluble | Expected to be soluble in a range of polar organic solvents such as methanol, ethanol, and DMSO. |
Chemical Stability
The stability of the hexahydropyrrolo[3,4-c]pyrrol-1-one scaffold is crucial for its handling, storage, and application in drug development.
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Acidic Conditions: The lactam bond may be susceptible to hydrolysis under strong acidic conditions and elevated temperatures, leading to ring opening. However, it is expected to be relatively stable under moderately acidic conditions. Studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown them to be labile in acidic medium.[5]
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Basic Conditions: Amides are generally more susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis. Therefore, exposure to strong alkaline conditions could lead to the cleavage of the lactam ring. Related pyrrolo[3,4-c]pyridine-1,3-dione derivatives are reported to be extremely unstable in alkaline medium.[5][6]
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Oxidative and Photolytic Stability: The stability towards oxidation and light would need to be experimentally determined. Related pyrrolopyridine dione structures have shown photolability.[5]
Experimental Protocols for Characterization
To provide a comprehensive understanding of the basic properties of (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one, experimental determination of its pKa is essential.
Determination of pKa by NMR Titration
This method relies on the change in the chemical shift of protons adjacent to the basic nitrogen atom as a function of pH.[7][8]
Methodology:
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Sample Preparation: Dissolve a known quantity of (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one in D₂O containing a suitable internal standard (e.g., DSS or TSP).
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Initial pH Measurement: Measure the initial pD of the solution using a calibrated pH meter (note: pD = pH reading + 0.4).
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Titration:
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Acquire a ¹H NMR spectrum of the initial solution.
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incrementally add small aliquots of a standard solution of DCl in D₂O to lower the pD. After each addition, record the pD and acquire a ¹H NMR spectrum.
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Continue this process until a significant downfield shift of the protons near the secondary amine is observed and the chemical shifts no longer change with further acid addition.
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Subsequently, titrate with a standard solution of NaOD in D₂O to cover the basic range, again recording the pD and acquiring a spectrum after each addition.
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Data Analysis:
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Plot the chemical shift (δ) of a proton sensitive to protonation (e.g., protons on the carbons alpha to the secondary amine) against the pD.
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The resulting data should fit a sigmoidal curve. The pD at the inflection point of this curve corresponds to the pKa of the conjugate acid.
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The pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation.
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Diagram: Workflow for pKa Determination by NMR Titration
Caption: Experimental workflow for pKa determination.
Applications in Drug Discovery and Development
The basicity of the secondary amine in (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one is a key feature that can be exploited in drug design.
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Salt Formation for Improved Physicochemical Properties: The basic amine allows for the formation of pharmaceutically acceptable salts (e.g., hydrochloride, mesylate). Salt formation can significantly improve the solubility, dissolution rate, and stability of a drug candidate, which are critical for oral bioavailability.
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Modulation of Target Binding: The ability of the amine to exist in a protonated state at physiological pH (around 7.4) can be crucial for target engagement. The resulting positive charge can participate in ionic interactions or hydrogen bonding with amino acid residues in the binding pocket of a target protein, thereby enhancing binding affinity and selectivity.
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Influence on ADME Properties: The pKa of a compound influences its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the degree of ionization affects a molecule's ability to cross biological membranes. A compound with a pKa in the range of 9-11 will be predominantly protonated in the acidic environment of the stomach but will exist as a mixture of ionized and non-ionized forms in the more neutral environment of the intestines, which can impact its absorption.
Conclusion
(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one is a valuable building block in drug discovery, characterized by a moderately basic secondary amine and a non-basic lactam. The basicity of the secondary amine is a dominant feature that dictates its physicochemical properties and its potential for interaction with biological targets. While a precise pKa value requires experimental determination, a thorough understanding of the underlying chemical principles allows for a rational approach to its application in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to fully harness the potential of this versatile scaffold in the development of next-generation therapeutics.
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